molecular formula C22H22ClNO6 B1677092 Ochratoxin C CAS No. 4865-85-4

Ochratoxin C

Cat. No. B1677092
CAS RN: 4865-85-4
M. Wt: 431.9 g/mol
InChI Key: BPZZWRPHVVDAPT-PXAZEXFGSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ochratoxin C is C22H22ClNO6 . The IUPAC name is ethyl (2 S )-2- [ [ (3 R )-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate . The molecular weight is 431.9 g/mol .

Scientific Research Applications

Detection and Analysis Methods

Research has developed various sensitive and cost-effective methods for detecting ochratoxins in food and biological samples. For instance, advancements in High-Performance Liquid Chromatography (HPLC) with fluorescence detection have been applied for the precise determination of OTA levels in red wine, demonstrating the importance of accurate analytical techniques in monitoring food safety (Tessini et al., 2010). Furthermore, the development of broad-specificity enzyme-linked immunosorbent assays (ELISAs) enables the simultaneous detection of OTA, OTB, and OTC in foodstuffs, highlighting the evolution of more inclusive and efficient detection tools (Zhang et al., 2017).

Toxicological Insights and Health Impacts

Ochratoxins, particularly OTA, have been extensively studied for their toxic effects on animals and humans. Research has illustrated OTA's nephrotoxic, immunotoxic, and potentially carcinogenic impacts, with studies suggesting a role in the etiology of Balkan endemic nephropathy and associated urinary tract tumors (Pfohl‐Leszkowicz & Manderville, 2007). The genotoxic effects of OTA, through mechanisms such as oxidative DNA damage, further emphasize the health risks posed by ochratoxin exposure (Liu et al., 2012).

Mitigation and Counteractive Measures

Given the adverse effects of ochratoxins, research has also explored potential mitigation strategies. The role of antioxidants in counteracting ochratoxin-induced oxidative stress and genotoxicity has been highlighted, suggesting that dietary interventions may offer protective effects against ochratoxin toxicity (Sorrenti et al., 2013). Additionally, studies on the biodegradation of ochratoxins by fungi isolated from grapes demonstrate potential biological methods for reducing ochratoxin levels in foods, presenting an interesting avenue for future research and application (Abrunhosa et al., 2002).

Safety And Hazards

Ochratoxin C, like other mycotoxins, should be handled with care. Avoid contact with skin, eyes, or clothing, and do not breathe dust/fume/gas/mist/vapors/spray . Do not eat, drink, or smoke when using this product .

properties

IUPAC Name

ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)/t12-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZZWRPHVVDAPT-PXAZEXFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C3C[C@H](OC(=O)C3=C2O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964097
Record name Ochratoxin C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ochratoxin C

Color/Form

Amorphous solid

CAS RN

4865-85-4
Record name Ochratoxin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4865-85-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ochratoxin C
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ochratoxin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate
Source European Chemicals Agency (ECHA)
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Record name OCHRATOXIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DY21HW450
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Record name OCHRATOXIN C
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3439
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
R Fuchs, K Hult, M Peraica, B Radić… - Applied and …, 1984 - Am Soc Microbiol
… Ochratoxin C … ochratoxin C. The possibility of this transformation occurring in vivo has not yet been resolved. If ochratoxin A is transformed into ochratoxin C, then residual ochratoxin C …
Number of citations: 53 journals.asm.org
A Qileng, J Wei, N Lu, W Liu, Y Cai, M Chen… - Biosensors and …, 2018 - Elsevier
A broad-specific photoelectrochemical (PEC) immunosensor was developed for the simultaneous detection of ochratoxin A, ochratoxin B and ochratoxin C (OTA, OTB, OTC) by using …
Number of citations: 62 www.sciencedirect.com
Z Csenki, E Garai, Z Faisal, R Csepregi, K Garai… - Food and Chemical …, 2021 - Elsevier
… In this investigation, the individual toxic effects of ochratoxin A, ochratoxin B, ochratoxin C, citrinin, and dihydrocitrinone were tested as well as the combinations of ochratoxin A with the …
Number of citations: 4 www.sciencedirect.com
Z Faisal, V Vörös, E Fliszár-Nyúl, B Lemli… - Toxins, 2020 - mdpi.com
… Among ochratoxins, ochratoxin A occurs most frequently; however, its dechlorinated and ethyl ester derivatives—ochratoxin B (OTB) and ochratoxin C (OTC), respectively—seem to be …
Number of citations: 15 www.mdpi.com
H Köhler, M Heller, W Erler, G Müller, H Rosner… - Mycotoxin …, 2002 - Springer
… Effect of ochratoxin A and ochratoxin C on the monocyte and lymphocyte function … In naturally contaminated food and feedstuffs, ochratoxin C (OTC) can occur in addition to OTA [3,4], …
Number of citations: 7 link.springer.com
FS Chu, I Noh, CC Chang - Life sciences, 1972 - Elsevier
The toxicity of several ochratoxin derivatives and the apparent dissociation constant of the phenolic hydroxyl group in these derivatives have been studied. Ochratoxin C failed to induce …
Number of citations: 73 www.sciencedirect.com
AD Rahimtula, JC Béréziat, V Bussacchini-Griot… - Biochemical …, 1988 - Elsevier
… The efficiency of several ochratoxins (ochratoxins A, B, C, α and O-methyl-ochratoxin C) to enhance lipid peroxidation was related to the presence and reactivity of the phenolic hydroxyl …
Number of citations: 237 www.sciencedirect.com
F Yu, T Chi, B Liu, C Su - Journal of agricultural and food …, 2005 - ACS Publications
… In the cdELISA, the concentrations causing 50% inhibition (IC 50 ) of binding of OTA-horseradish peroxidase to the antibodies by OTA, ochratoxin B (OTB), and ochratoxin C (OTC) were …
Number of citations: 110 pubs.acs.org
AAG Candlish, WH Stimson… - Letters in applied …, 1986 - Wiley Online Library
… The McAb has low cross-reactivity for ochratoxin u, although cross-reactivity with the synthetic ochratoxin C was high. The affinity dissociation constant of the McAb was found to be 6.2 x …
O Kawamura, S Sato, H Kajii, S Nagayama, K Ohtani… - Toxicon, 1989 - Elsevier
… ochraceus, and ochratoxin C (OTC) was synthesized in our laboratory by the method of N>~h4 (1969). Ochratoxin B (OTB) and ochratoxin a (OTa) were gifts from Dr M. Yama7aki (…
Number of citations: 93 www.sciencedirect.com

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